CYCA-117-70

Description

Properties

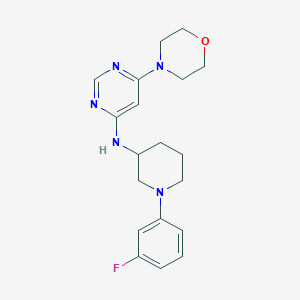

Molecular Formula |

C19H24FN5O |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

N-[1-(3-fluorophenyl)piperidin-3-yl]-6-morpholin-4-ylpyrimidin-4-amine |

InChI |

InChI=1S/C19H24FN5O/c20-15-3-1-5-17(11-15)25-6-2-4-16(13-25)23-18-12-19(22-14-21-18)24-7-9-26-10-8-24/h1,3,5,11-12,14,16H,2,4,6-10,13H2,(H,21,22,23) |

InChI Key |

JEUVMKMFSZNWAD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=CC(=CC=C2)F)NC3=CC(=NC=N3)N4CCOCC4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of CYCA-117-70

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYCA-117-70 is a novel small molecule identified as a ligand for the DDB1- and CUL4-Associated Factor 1 (DCAF1), a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). Its discovery has opened new avenues for the development of targeted protein degradation strategies, particularly through the design of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with DCAF1, the experimental protocols used for its characterization, and its potential in therapeutic applications.

Core Mechanism of Action: Targeting the DCAF1 Substrate Receptor

The primary mechanism of action of this compound is its direct binding to the WD40 repeat (WDR) domain of DCAF1.[1] DCAF1 serves as a crucial component of the CRL4 E3 ubiquitin ligase machinery, which is responsible for recognizing specific substrate proteins and mediating their ubiquitination, thereby tagging them for proteasomal degradation. By binding to the WDR domain of DCAF1, this compound can be utilized as a "chemical handle" to recruit this E3 ligase to a target protein of interest when incorporated into a PROTAC.[1][2]

The CRL4-DCAF1 E3 Ubiquitin Ligase Complex

The CRL4 E3 ubiquitin ligase is a multi-subunit complex comprising Cullin 4 (CUL4A or CUL4B), Ring-Box 1 (RBX1), DNA Damage-Binding protein 1 (DDB1), and a DCAF substrate receptor. DCAF1 is one of numerous DCAFs that provide substrate specificity to the complex.[3][4] The CRL4-DCAF1 complex plays a pivotal role in a multitude of cellular processes, including cell cycle progression, DNA damage repair, and chromatin remodeling.[1][5] Its dysregulation has been implicated in the pathogenesis of various diseases, including cancer and viral infections like HIV.[1][6][7]

DCAF1 is unique in that it can service two distinct E3 ubiquitin ligase complexes: the RING-type CRL4 and the HECT-type EDVP complex, although the substrates for each are non-overlapping.[6][8] This dual functionality underscores its importance in cellular protein homeostasis.

Quantitative Data

The binding affinity and selectivity of this compound for the DCAF1 WDR domain have been quantitatively characterized using biophysical techniques.

| Parameter | Value | Method | Target | Reference |

| Dissociation Constant (KD) | 70 µM | Surface Plasmon Resonance (SPR) | Human DCAF1 WDR domain | [1][2] |

| Selectivity | No significant binding observed | Surface Plasmon Resonance (SPR) | Human WDR5 | [1] |

Experimental Protocols

Protein Expression and Purification of DCAF1 WDR Domain

The human DCAF1 WDR domain (residues 1077-1390 with F1077A and R1079A mutations to promote crystallization) was expressed using a baculovirus-Sf9 expression system.[9][10]

-

Cloning: The gene encoding the DCAF1 WDR domain was subcloned into a pFBOH-MHL insect cell expression vector, which includes an N-terminal His6-tag followed by a TEV protease cleavage site.[10]

-

Expression: The recombinant vector was used to generate baculovirus, which was then used to infect Sf9 cells for protein expression.[9][10]

-

Lysis: Harvested cells were resuspended in lysis buffer (50 mM Tris pH 7.5, 0.4 M NaCl, 5% glycerol, protease inhibitor cocktail, 0.1% NP40, and benzonase endonuclease) and lysed by sonication.[9][10]

-

Purification: The soluble fraction was subjected to immobilized metal affinity chromatography (IMAC) using a HisPur Ni-NTA resin. The His6-tag was subsequently cleaved by TEV protease, and the tagless protein was further purified by a second IMAC step and size-exclusion chromatography.[10]

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR analysis was performed to determine the binding kinetics of this compound to the DCAF1 WDR domain.[10]

-

Immobilization: Biotinylated DCAF1 WDR domain was captured on a streptavidin-coated sensor chip. A reference flow cell was left empty for background subtraction.[10]

-

Analyte Preparation: this compound was dissolved in 100% DMSO to create a stock solution, which was then serially diluted in running buffer (HBS-EP+) to the desired concentrations with a final DMSO concentration of 1%.[10]

-

Binding Analysis: The compound solutions were injected over the sensor surface at a constant flow rate. The association and dissociation of the analyte were monitored in real-time by measuring the change in the SPR signal.[11][12][13]

-

Data Analysis: The equilibrium dissociation constant (KD) was calculated by fitting the steady-state binding data to a 1:1 binding model.[10]

X-ray Crystallography for Structural Determination

The co-crystal structure of the DCAF1 WDR domain in complex with this compound was determined to elucidate the binding mode.[1][10]

-

Crystallization: The purified DCAF1 WDR domain was co-crystallized with this compound using the hanging drop vapor diffusion method. The reservoir solution contained 25% PEG3350, 0.1 M ammonium sulfate, and 0.1 M Bis-Tris pH 5.5.[10][14][15]

-

Data Collection: X-ray diffraction data were collected from the co-crystals at a synchrotron source.[10]

-

Structure Determination and Refinement: The structure was solved by molecular replacement and refined to a resolution of 1.62 Å.[1][10] The final structure revealed that this compound binds to a shallow pocket on the surface of the central channel of the DCAF1 WDR domain.[1]

Visualizations

Signaling Pathway and Mechanism of Action

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Cullin-RING E3 ubiquitin ligase CRL4-DCAF1 complex dimerizes via a short helical region in DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The CRL4DCAF1 cullin-RING ubiquitin ligase is activated following a switch in oligomerization state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. life-science-alliance.org [life-science-alliance.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a Novel DCAF1 Ligand Using a Drug–Target Interaction Prediction Model: Generalizing Machine Learning to New Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 13. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Dossier: Binding Affinity and Characterization of the DCAF1 Ligand CYCA-117-70

For: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a comprehensive technical overview of the binding interaction between the small molecule CYCA-117-70 and the DDB1 and CUL4 Associated Factor 1 (DCAF1). DCAF1 is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex (CRL4DCAF1), playing a crucial role in cellular processes by mediating the ubiquitination and subsequent proteasomal degradation of target proteins.[1][2][3][4] Its involvement in the cell cycle and its hijacking by viral proteins make it an attractive target for therapeutic intervention.[1][4] This guide details the binding affinity of this compound, the experimental protocols for its determination, and its mechanistic context.

Quantitative Binding Affinity Data

The binding affinity of this compound for the WD40 repeat (WDR) domain of DCAF1 was determined through biophysical assays. The data demonstrates a selective interaction with DCAF1 over other WDR domain-containing proteins, such as WDR5.

| Ligand | Target Protein | Binding Affinity (KD) | Method | Temperature | Reference |

| This compound | Human DCAF1 (WDR domain) | ~ 70 μM | Surface Plasmon Resonance (SPR) | 293 K | [5][6] |

| This compound | Human WDR5 | No significant binding | Surface Plasmon Resonance (SPR) | 293 K | [5] |

Note: The dissociation constant (KD) for the DCAF1 interaction is an estimated value as the binding curve did not achieve full saturation.[5] A discrepancy in binding affinities was noted between different batches of this compound, with a reordered batch showing lower solubility and potency.[5]

Experimental Protocols

The determination of the binding affinity of this compound to DCAF1 involved protein expression and purification, followed by biophysical characterization using Surface Plasmon Resonance.

Protein Expression and Purification of DCAF1 WDR Domain

-

Gene Cloning: A gene fragment encoding the human DCAF1 WDR domain (residues 1077–1390, UniProtKB Q9Y4B6) was utilized. To enhance crystallogenesis, residues Phenylalanine-1077 and Arginine-1079 were mutated to Alanine.[4][5] This construct was subcloned into a pFBOH-MHL insect cell expression vector, which incorporates an N-terminal His6-tag followed by a TEV (Tobacco Etch Virus) protease cleavage site.[4]

-

Protein Expression: The DCAF1 protein was expressed using a baculovirus-Sf9 insect cell expression system.[4]

-

Purification: While specific details of the purification process for the this compound study are not exhaustively provided in the search results, a standard approach for His-tagged proteins involves immobilized metal affinity chromatography (IMAC), followed by tag cleavage with TEV protease and further purification steps like size-exclusion chromatography to ensure high purity.

Surface Plasmon Resonance (SPR) Assay

Surface Plasmon Resonance was employed to measure the binding kinetics and affinity between this compound and the purified DCAF1 WDR domain.[5]

-

Instrumentation: The specific SPR instrument used is not detailed in the provided search results.

-

Immobilization: The purified DCAF1 WDR domain protein is typically immobilized on the surface of a sensor chip.

-

Analyte Injection: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface.

-

Data Analysis: The binding is measured in real-time as a change in the refractive index at the sensor surface, reported in response units (RU). The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 steady-state binding model) to calculate the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (KD) is derived (KD = kd/ka).[5] For this compound, the steady-state response was used to estimate the KD.[5]

-

Control: The WDR5 protein was used as a negative control to demonstrate the selectivity of this compound for the DCAF1 WDR domain.[5]

Visualization of Workflow and Biological Context

Experimental Workflow for DCAF1 Ligand Discovery

The discovery of this compound as a DCAF1 ligand followed a systematic workflow beginning with computational screening and culminating in experimental validation.

Caption: Workflow for the identification and validation of this compound.

DCAF1 in the CRL4 E3 Ubiquitin Ligase Pathway

DCAF1 serves as a substrate receptor within the Cullin 4 (CUL4) E3 ubiquitin ligase complex. This complex targets specific proteins for ubiquitination and subsequent degradation by the proteasome.

Caption: Role of DCAF1 in the CRL4 ubiquitin ligase complex.

Mechanism of Action and Significance

DCAF1 is a component of the CRL4DCAF1 E3 ubiquitin ligase complex, where it functions as the substrate recognition subunit.[1][4] The WDR domain of DCAF1 is the primary binding site for substrate proteins.[4] The discovery of this compound as a ligand that binds to the central channel of the DCAF1 WDR domain is significant for several reasons:[5]

-

Tool Compound: It serves as a valuable chemical probe to study the biology and function of DCAF1.

-

Therapeutic Potential: As DCAF1 is implicated in various diseases, including cancer and viral infections, ligands that modulate its function could be developed as therapeutics.[1]

-

PROTAC Development: The co-crystal structure of DCAF1 with this compound reveals that the ligand is solvent-accessible.[5] This suggests that this compound can serve as a chemical scaffold for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and degradation. By functionalizing this compound, it is possible to create PROTACs that hijack the DCAF1 E3 ligase complex to degrade specific proteins of interest.[6]

References

- 1. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. life-science-alliance.org [life-science-alliance.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a Novel DCAF1 Ligand Using a Drug–Target Interaction Prediction Model: Generalizing Machine Learning to New Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

CYCA-117-70 chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYCA-117-70 is a novel, selective ligand for the DDB1- and CUL4-Associated Factor 1 (DCAF1), a substrate receptor for the CRL4 E3 ubiquitin ligase. Identified through advanced computational screening methods, this compound serves as a valuable chemical tool for the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, including its mechanism of action and relevant experimental methodologies.

Chemical Properties and Structure

This compound, with the chemical name N-[(3R)-1-(3-fluorophenyl)piperidin-3-yl]-6-(morpholin-4-yl)pyrimidin-4-amine, is a small molecule designed to interact with the WD40 repeat (WDR) domain of DCAF1.[1][2][3][4][5] Its discovery was facilitated by a proteome-scale drug-target interaction prediction model, demonstrating the power of artificial intelligence in novel ligand identification.[1][2][3][4][5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[(3R)-1-(3-fluorophenyl)piperidin-3-yl]-6-(morpholin-4-yl)pyrimidin-4-amine | PDB: 7SSE[2] |

| CAS Number | 1958262-04-8 | MedchemExpress[6] |

| Molecular Formula | C₁₉H₂₄FN₅O | MedchemExpress[6] |

| Molecular Weight | 357.43 g/mol | MedchemExpress[6] |

| SMILES | FC1=CC(N(C2)CCCC2NC3=NC=NC(N4CCOCC4)=C3)=CC=C1 | MedchemExpress[6] |

| Binding Affinity (KD) | 70 µM to DCAF1 | MedchemExpress[6] |

Structure

The three-dimensional structure of this compound in complex with the WDR domain of human DCAF1 has been elucidated by X-ray crystallography and is available in the Protein Data Bank under the accession code 7SSE.[2] This structural information is critical for understanding the binding mode of the ligand and for the rational design of DCAF1-based PROTACs. The ligand occupies the central cavity of the WDR domain, a key interaction hub for substrate recruitment.[1][2][3][4][5]

Mechanism of Action and Signaling Pathway

This compound functions as a DCAF1 ligand, making it an ideal component for the development of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.

DCAF1 is a substrate receptor for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex (CRL4DCAF1).[1][2][3][4][5][7][8][9][10][11] The CRL4DCAF1 complex consists of the scaffold protein CUL4A or CUL4B, the RING-box protein 1 (RBX1), the linker protein DNA damage-binding protein 1 (DDB1), and the substrate receptor DCAF1.[7][8][9][10][11]

A PROTAC incorporating this compound would bind to the DCAF1 subunit of the CRL4DCAF1 complex. The other end of the PROTAC would simultaneously bind to a target protein of interest. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

Experimental Protocols

General Workflow for Discovery and Characterization

The discovery of this compound followed a modern drug discovery workflow that leverages computational and experimental techniques.

References

- 1. CRL4DCAF1 ubiquitin ligase regulates PLK4 protein levels to prevent premature centriole duplication | Life Science Alliance [life-science-alliance.org]

- 2. CRL4-DCAF1 ubiquitin E3 ligase directs protein phosphatase 2A degradation to control oocyte meiotic maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CRL4DCAF1/VprBP E3 ubiquitin ligase controls ribosome biogenesis, cell proliferation, and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Cullin-RING E3 ubiquitin ligase CRL4-DCAF1 complex dimerizes via a short helical region in DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The CRL4DCAF1 cullin‐RING ubiquitin ligase is activated following a switch in oligomerization state | The EMBO Journal [link.springer.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cache: Utilizing ultra-large library screening in Rosetta to identify novel binders of the WD-repeat domain of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Multifaceted Role of DCAF1 in Cellular Homeostasis and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDB1 and CUL4 Associated Factor 1 (DCAF1), also known as VprBP (Vpr binding protein), is a crucial substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. This technical guide provides an in-depth exploration of the core functions of DCAF1 in fundamental cellular processes, including cell cycle regulation, DNA damage response, and transcriptional control. It also delves into its hijacking by viral proteins, such as HIV-1 Vpr, and its implications in tumorigenesis. This document presents a comprehensive overview of the current understanding of DCAF1, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a valuable resource for researchers and professionals in drug development.

Introduction to DCAF1

DCAF1 is a large, multidomain protein that functions primarily as a substrate receptor within the CRL4 E3 ubiquitin ligase complex, which also comprises Cullin 4 (CUL4A or CUL4B), DDB1 (DNA Damage-Binding Protein 1), and RBX1 (RING-Box Protein 1)[1][2]. The CRL4DCAF1 complex plays a pivotal role in the ubiquitin-proteasome system by targeting specific substrate proteins for ubiquitination and subsequent proteasomal degradation. This process is essential for maintaining cellular homeostasis.

Uniquely, DCAF1 can also associate with the HECT-type E3 ligase EDD/UBR5, expanding its regulatory reach to a distinct set of cellular substrates[3][4]. Furthermore, DCAF1 possesses intrinsic kinase activity, phosphorylating histone H2A at threonine 120, which is linked to the repression of tumor suppressor genes[5]. Its multifaceted nature makes DCAF1 a critical regulator in a wide array of cellular signaling pathways and a protein of significant interest in both basic research and therapeutic development.

Core Cellular Functions of DCAF1

DCAF1's role as a substrate receptor for E3 ubiquitin ligases places it at the center of numerous cellular processes. Its functions are diverse and critical for normal cell physiology, while its dysregulation is implicated in various pathological conditions.

Cell Cycle Regulation

DCAF1 is intricately involved in the control of cell cycle progression. Depletion of DCAF1 has been shown to cause an accumulation of cells in the S and G2/M phases of the cell cycle, indicating its role in proper cell cycle transitions[3]. One of the key substrates of CRL4DCAF1 in this context is the Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. DCAF1-mediated ubiquitination and degradation of PLK4 during the G2 phase are crucial to prevent premature centriole duplication and maintain genomic stability[6].

DNA Damage Response

The CRL4DCAF1 complex is also a key player in the cellular response to DNA damage. It is involved in the ubiquitination of proteins that participate in DNA repair pathways. For instance, HIV-1 Vpr, by hijacking CRL4DCAF1, can induce a DNA damage response, characterized by the phosphorylation of H2AX[1]. This suggests that DCAF1 is involved in pathways that sense and respond to genotoxic stress.

Transcriptional Regulation and Epigenetics

Beyond its role in protein degradation, DCAF1 influences gene expression through multiple mechanisms. Its intrinsic kinase activity leads to the phosphorylation of histone H2A, which is associated with transcriptional repression of tumor suppressor genes[5]. Additionally, DCAF1 has been shown to interact with transcription factors and chromatin-modifying enzymes, further highlighting its role in epigenetic regulation.

Role in Cancer

Given its critical functions in cell cycle control and DNA damage response, it is not surprising that DCAF1 is implicated in cancer. Overexpression of DCAF1 has been observed in several cancers and is often associated with poor prognosis[7][8]. The tumor suppressor Merlin, encoded by the NF2 gene, directly binds to and inhibits DCAF1, thereby suppressing the oncogenic activity of the CRL4DCAF1 ligase[9]. In Merlin-deficient tumors, the unchecked activity of CRL4DCAF1 promotes cell proliferation and tumorigenesis, making it a potential therapeutic target[9].

Viral Hijacking

DCAF1 is famously targeted by the HIV-1 accessory protein Vpr. Vpr binds directly to DCAF1, effectively hijacking the CRL4 E3 ligase complex to induce G2 cell cycle arrest, which is favorable for viral replication[1][10][11]. Vpr acts as a molecular bridge, bringing new substrates to the CRL4DCAF1 complex for degradation. This viral strategy underscores the central role of DCAF1 in cellular regulation and provides a compelling rationale for developing inhibitors that block this interaction.

Quantitative Data on DCAF1 Interactions

Understanding the quantitative aspects of DCAF1's interactions is crucial for dissecting its function and for the rational design of targeted therapies. The following tables summarize key quantitative data from the literature.

| Interacting Partner | Method | Affinity (Kd) | Reference |

| Merlin (FERM domain) | Isothermal Titration Calorimetry (ITC) | ~3 µM | [1] |

| Small Molecule Inhibitor (Compound 3d) | Surface Plasmon Resonance (SPR) | 490 ± 90 nM | |

| Small Molecule Inhibitor (Compound 3d) | Isothermal Titration Calorimetry (ITC) | 932 ± 150 nM | |

| Small Molecule Ligand (Z1391232269) | Surface Plasmon Resonance (SPR) | 11.5 ± 4.2 µM | |

| Small Molecule Ligand (CYCA-117-70) | Surface Plasmon Resonance (SPR) | ~70 µM | [11] |

Table 1: Binding Affinities of DCAF1 with Selected Interacting Partners. This table provides a summary of the dissociation constants (Kd) for the interaction of DCAF1 with the tumor suppressor Merlin and various small molecule ligands, as determined by biophysical methods.

| Perturbation | Protein | Change in Protein Level | Cell Line | Method | Reference |

| DCAF1 siRNA knockdown | PLK4 | Increase | U2OS | Western Blot | [6] |

| DDB1 siRNA knockdown | PLK4 | Increase | U2OS | Western Blot | [2] |

| DCAF1 Overexpression | PLK4 Polyubiquitination | Increase | HEK293T | In vivo ubiquitination assay | [2] |

Table 2: Semi-Quantitative Analysis of DCAF1-Mediated Protein Regulation. This table illustrates the effect of altering DCAF1 expression or the expression of its binding partners on the levels of target proteins, as determined by semi-quantitative western blotting and in vivo ubiquitination assays.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the functions of DCAF1.

Co-Immunoprecipitation (Co-IP) to Detect DCAF1 Interactions

This protocol describes the immunoprecipitation of a target protein to identify its interaction partners, such as DCAF1.

Materials:

-

Cells expressing tagged or endogenous proteins of interest.

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.

-

Antibody specific to the bait protein.

-

Protein A/G magnetic beads or agarose resin.

-

Wash Buffer: Lysis buffer.

-

Elution Buffer: 2x Laemmli sample buffer.

Procedure:

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cell pellet in ice-cold lysis buffer (1 mL per 1x107 cells) and incubate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing (Optional): Add 20 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody against the bait protein to the cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add 30 µL of Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold wash buffer.

-

Elution: After the final wash, remove all supernatant and resuspend the beads in 30-50 µL of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against DCAF1 and the bait protein.

In Vivo Ubiquitination Assay

This assay is used to detect the ubiquitination of a DCAF1 substrate in living cells.

Materials:

-

HEK293T cells.

-

Expression plasmids for HA-tagged Ubiquitin, Flag-tagged DCAF1, and the substrate of interest.

-

Transfection reagent.

-

Proteasome inhibitor (e.g., MG132).

-

Denaturing Lysis Buffer: 1% SDS, 50 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 1 mM DTT.

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA.

-

Co-IP materials as described in Protocol 4.1.

Procedure:

-

Transfection: Co-transfect HEK293T cells with plasmids expressing HA-Ubiquitin, Flag-DCAF1, and the substrate protein.

-

Proteasome Inhibition: 4-6 hours before harvesting, treat the cells with 10-20 µM MG132 to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis under Denaturing Conditions: Harvest the cells and lyse them in Denaturing Lysis Buffer. Boil the lysate for 10 minutes to dissociate protein complexes.

-

Dilution and Immunoprecipitation: Dilute the lysate 10-fold with Dilution Buffer. Perform immunoprecipitation of the substrate protein as described in the Co-IP protocol (Section 4.1).

-

Analysis: Analyze the immunoprecipitated proteins by western blotting using an anti-HA antibody to detect the ubiquitinated forms of the substrate, which will appear as a high-molecular-weight smear.

CRISPR/Cas9-Mediated Knockout of DCAF1

This protocol outlines the steps for generating a DCAF1 knockout cell line using the CRISPR/Cas9 system.

Materials:

-

Human cell line (e.g., HEK293T).

-

CRISPR/Cas9 plasmid co-expressing Cas9 nuclease and a DCAF1-specific guide RNA (gRNA). (Example gRNA sequences can be designed using online tools).

-

Transfection reagent.

-

Puromycin or other selection antibiotic if the plasmid contains a resistance gene.

-

Single-cell cloning supplies (e.g., 96-well plates).

Procedure:

-

gRNA Design and Cloning: Design and clone two DCAF1-specific gRNAs into a suitable CRISPR/Cas9 expression vector.

-

Transfection: Transfect the target cells with the CRISPR/Cas9-DCAF1-gRNA plasmid.

-

Selection: 24-48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin at 1-2 µg/mL) to enrich for transfected cells.

-

Single-Cell Cloning: After selection, dilute the cells to a concentration of 0.5-1 cell per 100 µL and plate them into 96-well plates to isolate single clones.

-

Screening and Validation: Expand the single-cell clones and screen for DCAF1 knockout by western blotting and genomic DNA sequencing of the target locus to confirm the presence of insertions or deletions (indels).

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and molecular interactions involving DCAF1.

Caption: The CRL4-DCAF1 E3 Ubiquitin Ligase Complex.

Caption: Hijacking of the CRL4-DCAF1 Complex by HIV-1 Vpr.

Caption: Role of the Merlin-DCAF1 Axis in Tumorigenesis.

Conclusion and Future Directions

DCAF1 has emerged as a central player in a multitude of cellular processes, from cell cycle control to the intricate interplay between host and pathogen. Its dual functionality as a substrate receptor for both CRL4 and HECT-type E3 ligases, coupled with its intrinsic kinase activity, underscores its complexity and importance in maintaining cellular homeostasis. The hijacking of DCAF1 by viral proteins like HIV-1 Vpr highlights its significance in infectious diseases and provides a clear rationale for the development of targeted antiviral therapies. Furthermore, the discovery of its regulation by the tumor suppressor Merlin has opened new avenues for cancer therapeutics, particularly for Merlin-deficient tumors.

Future research should focus on the comprehensive identification of the full spectrum of DCAF1 substrates under various cellular conditions using advanced quantitative proteomics approaches. Elucidating the precise mechanisms that regulate DCAF1's choice of E3 ligase partner (CRL4 vs. EDD/UBR5) and its kinase activity will be crucial. The development of more potent and specific small molecule inhibitors of the DCAF1-substrate interaction holds great promise for the treatment of cancers and viral infections. This technical guide serves as a foundational resource to aid researchers and drug development professionals in these future endeavors.

References

- 1. Structural Basis of the Binding of Merlin FERM Domain to the E3 Ubiquitin Ligase Substrate Adaptor DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Merlin's tumor suppression linked to inhibition of the E3 ubiquitin ligase CRL4DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Cullin-RING E3 ubiquitin ligase CRL4-DCAF1 complex dimerizes via a short helical region in DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. path.ox.ac.uk [path.ox.ac.uk]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structural basis of DDB1-and-Cullin 4-associated Factor 1 (DCAF1) recognition by merlin/NF2 and its implication in tumorigenesis by CD44-mediated inhibition of merlin suppression of DCAF1 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Introduction to DCAF1 Ligands for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component of this process is the recruitment of an E3 ubiquitin ligase. While much of the initial focus has been on a limited number of E3 ligases, there is a growing imperative to expand the repertoire of utilized ligases to overcome challenges like acquired resistance and to broaden the scope of degradable targets. DDB1 and CUL4 Associated Factor 1 (DCAF1) has surfaced as a promising, essential E3 ligase substrate receptor for TPD. This technical guide provides an in-depth overview of DCAF1, its associated signaling pathways, the development of DCAF1-recruiting ligands, and the experimental methodologies used to characterize these novel degraders.

The CRL4-DCAF1 E3 Ubiquitin Ligase Complex

DCAF1, also known as VprBP (Viral protein R binding protein), functions as a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, specifically CRL4ADCAF1.[1][2] This multi-subunit complex is a key player in the ubiquitin-proteasome system (UPS), which is responsible for the degradation of a vast array of cellular proteins, thereby regulating numerous physiological processes.[3]

The canonical CRL4DCAF1 complex is composed of:

-

Cullin 4 (CUL4A or CUL4B): A scaffold protein that forms the backbone of the complex.[3]

-

Ring-Box 1 (RBX1): A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme.[3][4]

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the CUL4-RBX1 core to various substrate receptors.[2][3]

-

DCAF1: The substrate receptor that directly binds to specific target proteins, conferring substrate specificity to the ligase complex.[1][2]

DCAF1 is a large, multidomain protein, with its C-terminal WD40 repeat (WDR) domain serving as the primary binding platform for substrate proteins.[5][6] Interestingly, DCAF1 is unique in that it can also serve as a substrate receptor for a distinct HECT-type E3 ligase complex known as EDVP (EDD-DDB1-VprBP), highlighting its versatile role in protein homeostasis.[2][7] The activity of the CRL4DCAF1 ligase is regulated by post-translational modification, specifically neddylation of the cullin subunit, and by its oligomerization state. The complex can exist in an auto-inhibited tetrameric state, which transitions to an active dimeric conformation upon neddylation or substrate binding.[4][8][9]

DCAF1 Ligands and PROTAC Mechanism of Action

The development of small molecules that bind to DCAF1 has enabled its recruitment for TPD. These ligands serve as the E3 ligase-binding handle in a PROTAC molecule. A PROTAC is a heterobifunctional molecule comprising three key components: a ligand for the protein of interest (POI), a ligand for an E3 ligase (e.g., DCAF1), and a chemical linker that connects the two.

The mechanism of action for a DCAF1-based PROTAC involves the formation of a ternary complex between the PROTAC, the target protein, and the CRL4DCAF1 E3 ligase.[10][11] This induced proximity positions the target protein for polyubiquitination by the E2 enzyme associated with the CRL4DCAF1 complex. The attached polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.[10] Because the PROTAC molecule is not consumed in this catalytic cycle, a single molecule can induce the degradation of multiple target protein molecules.

Known DCAF1 Ligands and Quantitative Data

The discovery of DCAF1 ligands has been a key enabling step for harnessing this E3 ligase for TPD. Both reversible and covalent ligands have been reported. Early efforts utilized computational screening and biophysical methods to identify novel binders that occupy the central cavity of the DCAF1 WDR domain.[5][6][12] More recently, chemical proteomics has uncovered electrophilic fragments, such as azetidine acrylamides, that stereoselectively and site-specifically react with Cysteine 1113 (C1113) in DCAF1.[10][13][14]

Below is a summary of publicly available quantitative data for representative DCAF1 ligands and derived PROTACs.

| Ligand/PROTAC | Type | Target Protein | Binding Affinity (KD to DCAF1) | Degradation (DC50) | Max Degradation (Dmax) | Assay Method | Reference(s) |

| CYCA-117-70 | Reversible Binder | N/A | ~70 µM | N/A | N/A | SPR | [5] |

| OICR-8268 | Reversible Binder | N/A | 38 nM | N/A | N/A | SPR | [12] |

| DBr-1 | Reversible PROTAC | BRD9 | 240 nM (binary) | 193 nM | >90% | SPR, HiBiT Assay | [11][15][16] |

| YT47R | Covalent PROTAC | FKBP12 | Covalent (targets C1113) | ~1 µM | >80% | Western Blot | [10][11] |

| DBt-10 | Reversible PROTAC | BTK | N/A | ~100 nM | >90% | BTK-GFP Assay | [16][17][18] |

| DDa-1 | Reversible PROTAC | Multiple Kinases | N/A | 90 nM (BTK-GFP) | >80% | BTK-GFP Assay | [15] |

Note: KD (Dissociation Constant) and DC50 (Concentration for 50% degradation) values are context-dependent and can vary based on the specific assay conditions, cell lines, and target proteins used.

Experimental Protocols and Workflows

Characterizing DCAF1 ligands and their corresponding PROTACs requires a suite of biochemical, biophysical, and cellular assays. A typical experimental workflow aims to confirm direct binding to DCAF1, assess the formation of a productive ternary complex, and quantify target protein degradation in a cellular context.

Ligand Binding Assays

Objective: To confirm and quantify the binding affinity of a ligand or PROTAC to purified DCAF1 protein.

Method: Surface Plasmon Resonance (SPR) [5][15]

-

Immobilization: High-purity, biotinylated recombinant DCAF1 (e.g., WDR domain, residues 1038-1400) is captured onto a streptavidin-conjugated sensor chip. A reference flow cell is left empty or used to capture a control protein (like WDR5) to subtract non-specific binding.[5]

-

Analyte Injection: A dilution series of the DCAF1 ligand (or PROTAC) in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) is injected over the flow cells at a constant flow rate.

-

Data Acquisition: The change in response units (RU), which is proportional to the mass of analyte binding to the immobilized protein, is monitored in real-time.

-

Analysis: Steady-state binding responses are plotted against analyte concentration. The data is fitted to a 1:1 binding model to determine the equilibrium dissociation constant (KD). Kinetic parameters (kon and koff) can also be derived from the association and dissociation phases of the sensorgram.

Ternary Complex Formation Assays

Objective: To demonstrate that the PROTAC can simultaneously bind DCAF1 and the target protein (POI), and to assess the stability and cooperativity of this ternary complex.

Method: Surface Plasmon Resonance (SPR) [15][19]

-

Immobilization: Biotinylated DCAF1 is immobilized on a streptavidin sensor chip as described above.

-

Analyte Injection: A mixture of the PROTAC and the POI at various concentrations is injected over the DCAF1-functionalized surface. A key experiment involves injecting a fixed, non-saturating concentration of the POI mixed with a dilution series of the PROTAC.

-

Controls: Several control injections are necessary for interpretation:

-

Running buffer alone (baseline).

-

PROTAC alone (to measure binary DCAF1-PROTAC binding).

-

POI alone (to measure any non-specific or direct binding to DCAF1).

-

-

Data Analysis: A significant increase in RU for the PROTAC + POI mixture compared to the sum of the individual components indicates the formation of a DCAF1-PROTAC-POI ternary complex.[19] A bell-shaped dose-response curve is often observed, where at high PROTAC concentrations, the formation of binary complexes (DCAF1-PROTAC and POI-PROTAC) is favored, leading to a decrease in the ternary complex signal (the "hook effect").[15]

Cellular Protein Degradation Assays

Objective: To measure the ability of a DCAF1-based PROTAC to induce the degradation of the target protein in a cellular environment.

Method: Western Blotting [10]

-

Cell Culture and Treatment: A relevant human cell line (e.g., HEK293T, TMD8) is seeded in multi-well plates and allowed to adhere. Cells are then treated with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Immunoblotting: Equal amounts of total protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane. The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody specific for the target protein. A primary antibody for a loading control protein (e.g., GAPDH, β-actin) is also used.

-

Detection: The membrane is incubated with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: Densitometry is performed on the resulting bands. The target protein band intensity is normalized to the loading control. The percentage of remaining protein relative to the vehicle-treated control is plotted against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum percentage of degradation).

Mechanism of Action Confirmation: To confirm that degradation is proteasome- and CRL-dependent, cells can be pre-treated with inhibitors such as MG132 (a proteasome inhibitor) or MLN4924 (a NEDD8-activating enzyme inhibitor) prior to PROTAC treatment.[10] Abrogation of degradation in the presence of these inhibitors supports the proposed mechanism.

Conclusion and Future Directions

DCAF1 has been successfully validated as an effective E3 ligase substrate receptor for targeted protein degradation. The development of both reversible and covalent DCAF1 ligands has paved the way for creating novel PROTACs against a range of clinically relevant targets.[11][20] A key advantage of harnessing DCAF1 is its essentiality in many cell lines, which may offer a strategy to overcome acquired resistance mechanisms that involve the downregulation of non-essential ligases like Cereblon (CRBN).[17][20] The continued discovery of new DCAF1 binders with diverse chemotypes and improved physicochemical properties, coupled with a deeper understanding of the structural basis for ternary complex formation, will further solidify the role of DCAF1 in the expanding TPD toolkit and accelerate the development of next-generation degrader therapeutics.

References

- 1. Discovery of New Binders for DCAF1, an Emerging Ligase Target in the Targeted Protein Degradation Field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The Cullin-RING E3 ubiquitin ligase CRL4-DCAF1 complex dimerizes via a short helical region in DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The CRL4DCAF1 cullin‐RING ubiquitin ligase is activated following a switch in oligomerization state | The EMBO Journal [link.springer.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of a Novel DCAF1 Ligand Using a Drug–Target Interaction Prediction Model: Generalizing Machine Learning to New Drug Targets | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. The CRL4 DCAF1 cullin‐RING ubiquitin ligase is activated following a switch in oligomerization state - OAK Open Access Archive [oak.novartis.com]

- 9. The CRL4DCAF1 cullin-RING ubiquitin ligase is activated following a switch in oligomerization state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structures of DCAF1-PROTAC-WDR5 ternary complexes provide insight into DCAF1 substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scholars.northwestern.edu [scholars.northwestern.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. drughunter.com [drughunter.com]

- 18. Reinstating targeted protein degradation with DCAF1 PROTACs in CRBN PROTAC resistant settings - OAK Open Access Archive [oak.novartis.com]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Preliminary Studies of CYCA-117-70

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research and core data related to CYCA-117-70, a novel ligand for the DDB1 and CUL4 associated factor 1 (DCAF1). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for further investigation and potential application of this compound, particularly in the field of targeted protein degradation.

Introduction to this compound

This compound has been identified as a selective ligand for the WD40 repeat (WDR) domain of DCAF1.[1] DCAF1 functions as a substrate receptor for the CRL4 E3 ubiquitin ligase complex, playing a crucial role in the ubiquitin-proteasome system. The discovery of this compound is significant as it provides a valuable chemical tool to probe the function of DCAF1 and serves as a foundational scaffold for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound is considered an ideal chemical handle for PROTACs that aim to recruit DCAF1.[1][2]

Quantitative Data Summary

The primary quantitative data available for this compound from preliminary studies is its binding affinity for the DCAF1 WDR domain. This was determined using biophysical screening methods.

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) | 70 μM | Surface Plasmon Resonance (SPR) | [1] |

| Ligand Efficiency (LE) | 0.21 | Calculated | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the initial characterization of this compound.

3.1. Computational Screening for DCAF1 Ligands

The identification of this compound was initiated through a computational approach to screen a large chemical library for potential binders to the DCAF1 WDR domain.

-

Prediction Model: A proteome-scale drug-target interaction prediction model, known as MatchMaker, was utilized.[1]

-

Compound Library: The Enamine Screening Collection was used as the source for virtual screening.[1]

-

Process: The workflow involved initial prediction by MatchMaker, followed by cheminformatics filtering and molecular docking to prioritize candidates for experimental validation.[1]

3.2. Recombinant Human DCAF1 WDR Domain Expression and Purification

For biophysical assays, a construct of the human DCAF1 WDR domain was expressed and purified.

-

Gene Construct: A DNA fragment encoding residues 1038–1400 of human DCAF1 was amplified via PCR.[3]

-

Expression Vector: The amplified DNA was subcloned into an in-house insect cell expression vector, pFBD-BirA, which is a derivative of the pFastBac Dual vector. This vector was engineered to include an N-terminal AviTag and a C-terminal His6-tag, and to co-express BirA for in vivo biotinylation.[1][3]

-

Transformation: The resulting plasmid was transformed into DH10Bac™ competent E. coli for bacmid generation.[1][3]

-

Cell Line: Spodoptera frugiperda (Sf9) insect cells were used for baculovirus production and protein expression.

-

Purification: The His6-tagged DCAF1 WDR domain was purified from cell lysates using standard immobilized metal affinity chromatography (IMAC).

3.3. Surface Plasmon Resonance (SPR) for Binding Affinity Determination

The binding affinity of this compound to the DCAF1 WDR domain was quantified using SPR.

-

Instrument: A Biacore T200 instrument (GE Healthcare) was used for the analysis.

-

Immobilization: Biotinylated DCAF1 WDR domain was immobilized on a Series S SA sensor chip.

-

Analyte: this compound was used as the analyte and was serially diluted to various concentrations.

-

Assay Buffer: The running buffer consisted of 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20, and 1% DMSO.

-

Data Analysis: The steady-state binding responses were measured and fitted to a 1:1 binding model to determine the dissociation constant (KD).[1] A negative control using the WDR5 protein was also performed to assess selectivity, which showed no significant binding of this compound.[1]

3.4. X-ray Crystallography

To elucidate the binding mode of this compound, the co-crystal structure of the compound in complex with the DCAF1 WDR domain was determined.

-

Construct for Crystallization: A modified human DCAF1 WDR domain construct (residues 1077-1390 with mutations at residues 1077 and 1079 to alanine) was used to promote crystallization.[1][4]

-

Crystallization: The purified DCAF1 protein was co-crystallized with this compound.

-

Data Collection and Structure Determination: X-ray diffraction data were collected, and the structure was solved at a resolution of 1.62 Å. The coordinates and structure factors were deposited in the Protein Data Bank (PDB) with the accession code 7SSE.[1]

Visualizations: Signaling Pathways and Experimental Workflows

4.1. Proposed PROTAC-Mediated Protein Degradation Pathway Involving DCAF1

The following diagram illustrates the hypothetical mechanism of action for a PROTAC utilizing this compound or a derivative to induce the degradation of a target protein.

Caption: Proposed mechanism of a this compound-based PROTAC.

4.2. Experimental Workflow for Identification and Validation of this compound

This diagram outlines the logical progression of experiments from computational screening to biophysical validation.

References

- 1. Discovery of a Novel DCAF1 Ligand Using a Drug–Target Interaction Prediction Model: Generalizing Machine Learning to New Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the DCAF1-CYCA-117-70 Interaction: A Technical Guide for Researchers

An in-depth exploration of the discovery, characterization, and significance of the selective interaction between the E3 ubiquitin ligase substrate receptor DCAF1 and the novel ligand CYCA-117-70. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of targeted protein degradation and E3 ligase modulation.

Core Interaction Data

The interaction between DDB1- and CUL4-Associated Factor 1 (DCAF1) and the compound this compound represents a significant advancement in the development of molecular probes and potential therapeutic agents targeting this key E3 ligase component. The quantitative data from biophysical and structural studies provide a clear picture of the binding affinity and selectivity of this interaction.

| Ligand | Target | Binding Affinity (KD) | Method | PDB ID |

| This compound | DCAF1 WDR domain | 70 µM | Surface Plasmon Resonance (SPR) | 7SSE[1][2] |

| This compound | WDR5 | No significant binding | Surface Plasmon Resonance (SPR) | N/A[1] |

| OICR-8268 (26e) | DCAF1 WDR domain | 38 nM | Surface Plasmon Resonance (SPR) | 8F8E[3][4] |

| Z1391232269 | DCAF1 WDR domain | 11 µM | Surface Plasmon Resonance (SPR) | N/A[3][5] |

The Central Role of DCAF1 in Cellular Regulation

DCAF1, also known as VprBP (Viral protein R binding protein), is a crucial substrate receptor for two distinct E3 ubiquitin ligase complexes: the Cullin-RING ligase 4 (CRL4) complex (CRL4DCAF1) and the HECT-type EDVP (UBR5/DYRK2) E3 ligase complex.[1][5][6] Its primary function is to recognize and recruit specific substrate proteins for ubiquitination, thereby targeting them for proteasomal degradation.[1][5] This regulatory role extends to a multitude of cellular processes, including:

-

Cell Cycle Progression and Division: DCAF1 is involved in regulating the cell cycle and division, in part through its interaction with proteins like p53.[3][5][6][7]

-

DNA Damage Response: The protein plays a role in the cellular response to DNA damage.[1]

-

Gene Silencing and miRNA Biogenesis: DCAF1 contributes to the regulation of gene expression through mechanisms like histone modification and microRNA processing.[1][3][6]

-

Viral Pathogenesis: Lentiviruses, such as HIV and SIV, hijack DCAF1 to induce the degradation of host antiviral factors, facilitating viral replication.[1][2][8]

Given its involvement in critical cellular pathways and its deregulation in diseases like cancer, DCAF1 has emerged as an attractive target for therapeutic intervention.[1][3][5] The development of selective ligands like this compound is a key step towards creating chemical probes to further elucidate DCAF1 biology and to design novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).[1][2][9]

Experimental Protocols

The characterization of the DCAF1-CYCA-117-70 interaction has been underpinned by rigorous experimental methodologies.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Methodology:

-

Immobilization: The purified DCAF1 WDR domain protein is immobilized on the surface of a sensor chip.

-

Analyte Injection: A series of concentrations of the small molecule ligand (e.g., this compound) are flowed over the sensor surface.

-

Signal Detection: The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

Data Analysis: The binding data is fit to a suitable binding model (e.g., a 1:1 steady-state model) to determine the equilibrium dissociation constant (KD), which is a measure of binding affinity.[1] A lower KD value indicates a higher binding affinity.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of a protein-ligand complex.

Methodology:

-

Protein Expression and Purification: The human DCAF1 WDR domain (residues 1077-1390) is expressed and purified. To facilitate crystallization, specific residues (1077 and 1079) may be mutated to alanine.[1][2]

-

Co-crystallization: The purified DCAF1 protein is mixed with the ligand (this compound) to form a complex, and this complex is subjected to crystallization screening under various conditions.

-

Data Collection: A suitable crystal is exposed to a high-intensity X-ray beam. The diffraction pattern of the X-rays is recorded as the crystal is rotated.

-

Structure Determination and Refinement: The diffraction data is processed to generate an electron density map. A model of the protein-ligand complex is built into this map and refined to yield the final, high-resolution atomic structure. The structure of the DCAF1 WDR domain in complex with this compound was determined to a resolution of 1.62 Å.[1][2]

Visualizing the Molecular Landscape

Diagrams are essential for conceptualizing the complex biological processes and experimental strategies involved in studying the DCAF1-CYCA-117-70 interaction.

References

- 1. Discovery of a Novel DCAF1 Ligand Using a Drug–Target Interaction Prediction Model: Generalizing Machine Learning to New Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. DCAF1 controls T-cell function via p53-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The CRL4DCAF1 cullin‐RING ubiquitin ligase is activated following a switch in oligomerization state | The EMBO Journal [link.springer.com]

- 9. Crystal structures of DCAF1-PROTAC-WDR5 ternary complexes provide insight into DCAF1 substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Designing a CYCA-117-70 Based PROTAC Targeting CDK4/6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the rational design, synthesis, and cellular evaluation of a Proteolysis Targeting Chimera (PROTAC) utilizing CYCA-117-70 to recruit the DDB1- and CUL4-Associated Factor 1 (DCAF1) E3 ubiquitin ligase for the targeted degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).

Introduction to PROTAC Technology and Component Selection

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC consists of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Our PROTAC Design Strategy:

-

E3 Ligase Ligand: this compound, a known ligand for DCAF1 with a reported dissociation constant (Kd) of 70 μM, will be utilized to engage the DCAF1 E3 ligase.[1] The use of DCAF1 offers an alternative to the more commonly used VHL and CRBN E3 ligases and may provide advantages in overcoming resistance mechanisms.[2][3][4]

-

Protein of Interest (POI): CDK4 and CDK6 are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[5][6] Targeted degradation of CDK4/6 presents a promising therapeutic strategy.

-

Warhead: Palbociclib, a potent and FDA-approved inhibitor of CDK4/6, will serve as the warhead. Its chemical structure offers a suitable point for linker attachment, allowing it to be incorporated into a PROTAC while maintaining affinity for its target.[6][7][8][9]

PROTAC Design and Synthesis

The proposed PROTAC, hereafter named DCAP-1 (DCAF1-recruiting CDK4/6 Proteolysis-Targeting Chimera 1), will be synthesized by conjugating palbociclib to this compound via a polyethylene glycol (PEG) linker. The piperazine moiety of palbociclib is a known solvent-exposed region suitable for linker attachment.[7]

Proposed Structure of DCAP-1:

(A chemical structure diagram would be presented here in a full report; for this text-based generation, a descriptive representation is provided.)

Palbociclib - [Linker] - this compound

Table 1: Components of the Designed PROTAC (DCAP-1)

| Component | Chemical Moiety | Function |

| Warhead | Palbociclib | Binds to CDK4 and CDK6 |

| Linker | Polyethylene Glycol (PEG) | Connects the warhead and E3 ligase ligand |

| E3 Ligase Ligand | This compound | Recruits the DCAF1 E3 ubiquitin ligase |

Synthetic Protocol for DCAP-1

The synthesis of DCAP-1 can be achieved through a multi-step process, starting with the functionalization of palbociclib for linker attachment, followed by conjugation to a linker, and finally coupling with this compound. A generalized synthetic scheme is outlined below.

Caption: Synthetic workflow for DCAP-1.

Experimental Validation Protocols

A series of in vitro experiments are essential to validate the efficacy and mechanism of action of DCAP-1.

Assessment of CDK4/6 Degradation

Objective: To determine the ability of DCAP-1 to induce the degradation of CDK4 and CDK6 in a dose- and time-dependent manner.

Method: Western Blotting [10][11]

-

Cell Culture: Plate a suitable cancer cell line expressing CDK4 and CDK6 (e.g., MCF-7, MDA-MB-231) and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of DCAP-1 (e.g., 0.1 nM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours). Include DMSO as a vehicle control and palbociclib as a non-degrading inhibitor control.

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., GAPDH or β-actin).

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate for detection.

-

Data Analysis: Quantify the band intensities to determine the percentage of CDK4 and CDK6 degradation relative to the vehicle control. Calculate the DC50 (concentration at which 50% degradation is observed).

Table 2: Representative Data from Western Blot Analysis

| Treatment | Concentration | CDK4 Level (% of Control) | CDK6 Level (% of Control) |

| DMSO | - | 100 | 100 |

| Palbociclib | 1 µM | 98 | 102 |

| DCAP-1 | 10 nM | 85 | 80 |

| DCAP-1 | 100 nM | 40 | 35 |

| DCAP-1 | 1 µM | 10 | 8 |

Evaluation of Downstream Signaling and Cellular Effects

Objective: To assess the functional consequences of CDK4/6 degradation, including inhibition of downstream signaling and impact on cell viability.

Method 1: Phospho-Rb Western Blot [12]

-

Follow the Western Blot protocol as described above, but probe with an antibody specific for phosphorylated Retinoblastoma protein (p-Rb Ser780), a direct substrate of CDK4/6. A decrease in p-Rb levels would indicate functional inhibition of CDK4/6 activity.

Method 2: Cell Viability Assay (MTT Assay) [13]

-

Cell Seeding: Plate cancer cells in a 96-well plate.

-

Treatment: Treat the cells with a serial dilution of DCAP-1, palbociclib, and DMSO for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value (concentration that inhibits cell growth by 50%).

Table 3: Representative Cell Viability Data

| Compound | IC50 (nM) |

| Palbociclib | 150 |

| DCAP-1 | 25 |

Mechanistic Validation: Ternary Complex Formation

Objective: To confirm that DCAP-1 functions by inducing the formation of a ternary complex between CDK4/6 and DCAF1.

Method: Co-Immunoprecipitation (Co-IP) [14][15][16][17][18]

-

Cell Treatment: Treat cells with DCAP-1 or DMSO. To stabilize the ternary complex, pre-treat with a proteasome inhibitor (e.g., MG132) for 2 hours before adding the PROTAC.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against DCAF1 (or a tagged version of DCAF1 if overexpressed) overnight.

-

Immune Complex Capture: Add Protein A/G beads to pull down the antibody-protein complexes.

-

Washing and Elution: Wash the beads to remove non-specific binders and elute the bound proteins.

-

Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against CDK4, CDK6, and DCAF1. The presence of CDK4/6 in the DCAF1 immunoprecipitate from DCAP-1-treated cells would confirm the formation of the ternary complex.

Caption: Co-immunoprecipitation workflow.

Signaling Pathway and PROTAC Mechanism of Action

The following diagram illustrates the proposed mechanism of action for DCAP-1.

Caption: Mechanism of action of DCAP-1.

Conclusion

The use of this compound as a DCAF1-recruiting ligand in a PROTAC designed to target CDK4/6 for degradation represents a novel and promising strategy in cancer drug discovery. The detailed protocols provided herein offer a roadmap for the synthesis and comprehensive in vitro evaluation of such a PROTAC. Successful validation of DCAP-1 would not only provide a valuable tool for studying CDK4/6 biology but also pave the way for the development of a new class of therapeutics for the treatment of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Selective Degradation of CDK6 by a Palbociclib Based PROTAC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Western Blotting [bio-protocol.org]

- 12. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Design, synthesis, and anticancer activity of three novel palbociclib derivatives [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Application Notes and Protocols for CYCA-117-70 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYCA-117-70 is a novel small molecule identified as a ligand for the DDB1- and CUL4-Associated Factor 1 (DCAF1), a substrate receptor for the CULLIN4 (CUL4)-RING E3 ubiquitin ligase complex.[1][2][3] With a dissociation constant (KD) of 70 μM, this compound presents a valuable chemical tool for investigating the cellular functions of DCAF1 and for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This document provides a summary of the known information about this compound, its mechanism of action through DCAF1, and generalized experimental protocols for its application in cell culture.

Mechanism of Action: Targeting the DCAF1 E3 Ligase Substrate Receptor

This compound binds to the WD40 repeat (WDR) domain of DCAF1.[1] DCAF1 is a crucial component of the CUL4-DDB1 E3 ubiquitin ligase complex, which is involved in the ubiquitination and subsequent proteasomal degradation of a variety of cellular proteins. By binding to DCAF1, this compound can be utilized to modulate the activity of this E3 ligase complex.

The DCAF1-containing E3 ligase complex plays a significant role in numerous cellular processes, including:

-

Cell Cycle Regulation: DCAF1 is implicated in the control of cell cycle progression.

-

DNA Damage Response: The complex is involved in the cellular response to DNA damage.

-

Apoptosis: DCAF1 can influence programmed cell death pathways.

-

Transcriptional Regulation: It has been shown to regulate the activity of transcription factors such as p53 and FoxM1.

-

Hippo Signaling Pathway: DCAF1 is known to regulate the Hippo pathway by targeting Lats1/2 for degradation.

As a ligand for DCAF1, this compound can serve as a foundational molecule for the development of PROTACs. A PROTAC incorporating this compound would recruit the DCAF1 E3 ligase to a specific protein of interest, leading to its ubiquitination and degradation.

Data Presentation

Currently, there is no publicly available quantitative data from cell-based assays for this compound. The only reported quantitative value is its binding affinity to DCAF1.

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) vs. DCAF1 | 70 μM | Surface Plasmon Resonance (SPR) | [1][2][3] |

Signaling Pathway

The following diagram illustrates the role of DCAF1 in the CUL4 E3 ubiquitin ligase complex and its involvement in various cellular signaling pathways.

Caption: DCAF1 as a substrate receptor in the CUL4 E3 ligase complex.

Experimental Protocols

Note: The following protocols are generalized for the testing of a new chemical compound in cell culture. Specific parameters such as cell lines, seeding densities, compound concentrations, and incubation times for this compound have not been established in the literature and will need to be determined empirically.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Target cell line(s)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Cell Proliferation Assay (CyQUANT® Assay)

This assay measures the number of cells by quantifying the amount of cellular DNA.

Materials:

-

Target cell line(s)

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

CyQUANT® Cell Proliferation Assay Kit (or similar DNA-binding dye-based kit)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol.

-

Cell Lysis: At the end of the treatment period, remove the medium and freeze the plate at -80°C for at least 1 hour to ensure complete cell lysis.

-

Dye Addition: Thaw the plate at room temperature. Prepare the CyQUANT® GR dye/cell-lysis buffer solution according to the manufacturer's instructions and add it to each well.

-

Incubation: Incubate for 2-5 minutes at room temperature, protected from light.

-

Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~480 nm excitation and ~520 nm emission).

-

Data Analysis: Generate a standard curve using a known number of cells. Use the standard curve to calculate the number of cells in each treated well and determine the effect of this compound on cell proliferation.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Target cell line(s)

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Experimental Workflow

The following diagram outlines a general workflow for characterizing the cellular effects of this compound.

Caption: A generalized workflow for testing this compound in cell culture.

References

Optimizing Linker Design for CYCA-117-70 PROTACs: A Detailed Guide for Researchers

Application Notes and Protocols for the Rational Design and Evaluation of Linker-Modified CYCA-117-70-based PROTACs Targeting CDK2

For researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation, the strategic design of the linker is a critical determinant of a PROTAC's (Proteolysis Targeting Chimera) efficacy. This document provides detailed application notes and protocols for the optimization of linkers for PROTACs utilizing this compound, a ligand for the DCAF1 E3 ubiquitin ligase, with a focus on targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

Introduction to PROTACs and the Importance of Linker Optimization